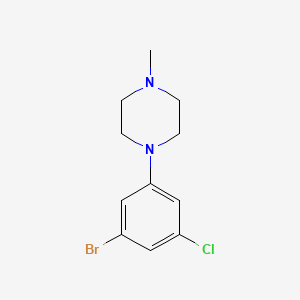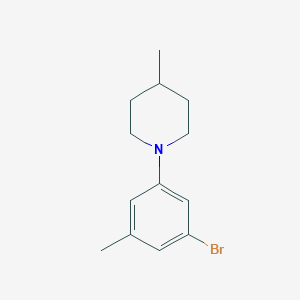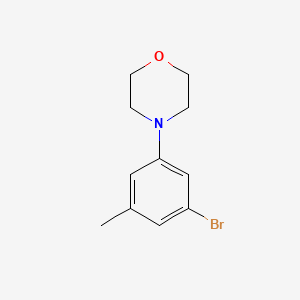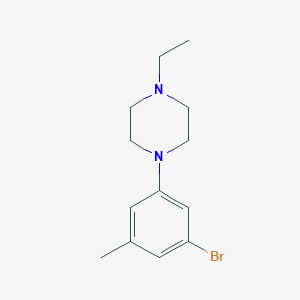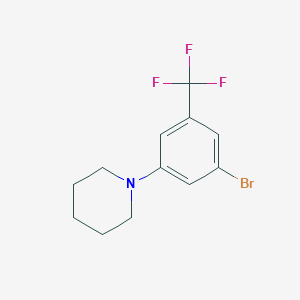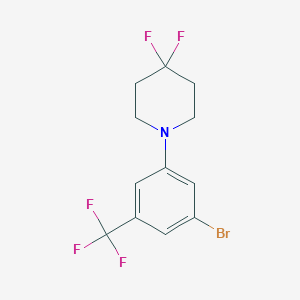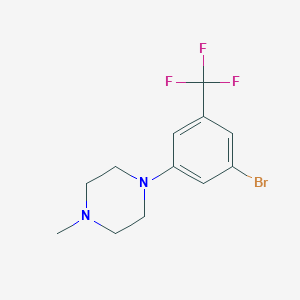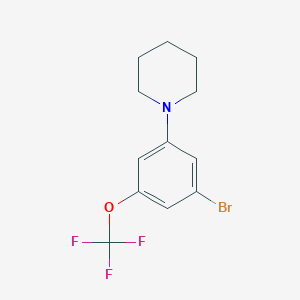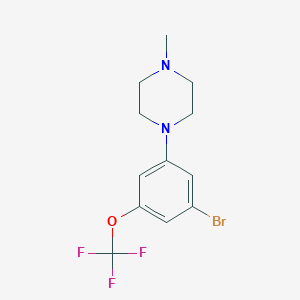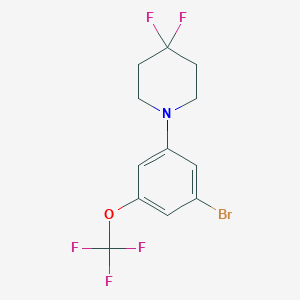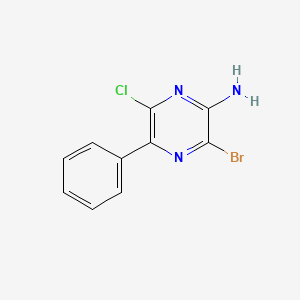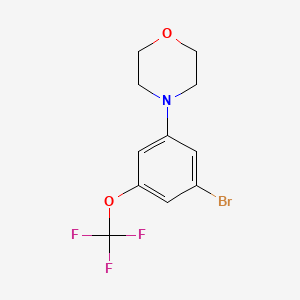
4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine is an organic compound that features a morpholine ring substituted with a bromine and trifluoromethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-(trifluoromethoxy)aniline.
Formation of the Morpholine Ring: The aniline derivative undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form the desired product.
The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the morpholine ring.
Coupling Reactions: The trifluoromethoxy group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced morpholine derivatives.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Chemical Biology: It can be used as a probe to study biological processes involving morpholine derivatives.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-(3-Bromo-5-(trifluoromethoxy)phenyl)morpholine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-[3-bromo-5-(trifluoromethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c12-8-5-9(16-1-3-17-4-2-16)7-10(6-8)18-11(13,14)15/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDSHXFGUEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8156920.png)
![[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)
